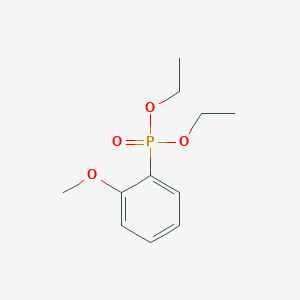
Diethyl (2-Methoxyphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-Methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl (2-Methoxyphenyl)phosphonate can be synthesized through several methods, with the Michaelis-Arbuzov reaction being one of the most common. This reaction involves the reaction of an aryl halide with a trialkyl phosphite, leading to the formation of the desired phosphonate. The reaction typically requires heating and can be catalyzed by various agents to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (2-Methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed under basic conditions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphonates, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-Methoxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, such as anticancer and antiviral activities.
Industry: It is employed in the production of flame retardants, plasticizers, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of diethyl (2-Methoxyphenyl)phosphonate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in medicinal chemistry, its derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The phosphonate group can also form strong bonds with metal ions, making it effective in corrosion inhibition .
Vergleich Mit ähnlichen Verbindungen
- Diethyl (2-Methylphenyl)phosphonate
- Diethyl (4-Methoxyphenyl)phosphonate
- Diethyl (2-Hydroxyphenyl)phosphonate
Comparison: Diethyl (2-Methoxyphenyl)phosphonate is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H17O4P |
|---|---|
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-9-7-6-8-10(11)13-3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
YUARUEDTCQMOBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


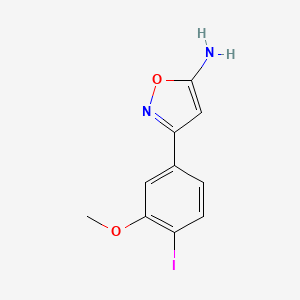
![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
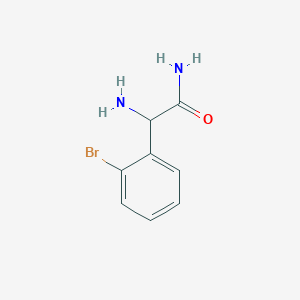
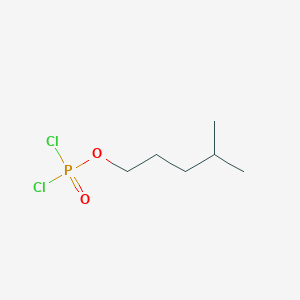
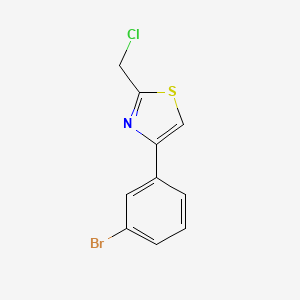
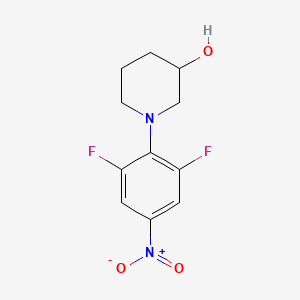
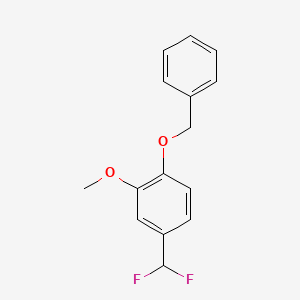
![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)
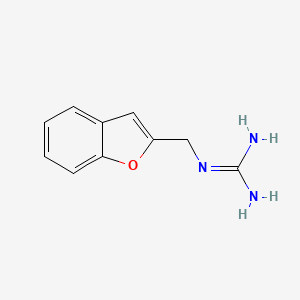
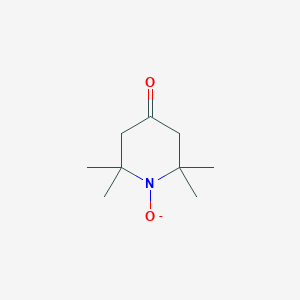
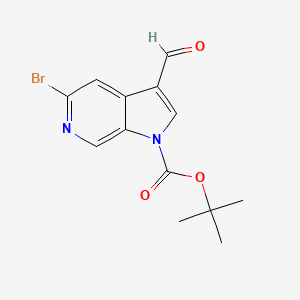
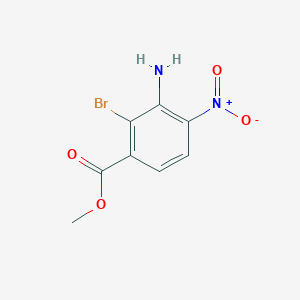
![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
